molecular formula C18H19NO4S2 B12289491 (9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate

(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate

Cat. No.: B12289491
M. Wt: 377.5 g/mol
InChI Key: AZLIPRWXPRLJQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester involves multiple steps, including the formation of the thiophene and thienyl rings, followed by esterification and cyclization reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .

Chemical Reactions Analysis

alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and thiophene moieties, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester involves its interaction with acetylcholine receptors and other neurotransmitter systems. It modulates neurotransmission by binding to specific receptor sites, influencing memory, learning, and cognition pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds to alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester include other thiophene derivatives and esters. Some examples are:

    alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid: Lacks the ester and azatricyclo moieties.

    9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester: Lacks the thiophene and thienyl rings.

The uniqueness of alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester lies in its combined structural features, which contribute to its specific biological activities and research applications .

Properties

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate

InChI

InChI=1S/C18H19NO4S2/c1-19-12-7-11(8-13(19)16-15(12)23-16)22-17(20)18(21,10-4-6-24-9-10)14-3-2-5-25-14/h2-6,9,11-13,15-16,21H,7-8H2,1H3

InChI Key

AZLIPRWXPRLJQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CSC=C4)(C5=CC=CS5)O

Origin of Product

United States

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